molecular formula C24H34N4O6 B051745 tert-Butyloxycarbonylleucyl-aminosuccinyl-phenylalaninamide CAS No. 114646-30-9

tert-Butyloxycarbonylleucyl-aminosuccinyl-phenylalaninamide

Cat. No. B051745
M. Wt: 474.5 g/mol
InChI Key: RCOSIAQBXIYIDW-UBFHEZILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyloxycarbonylleucyl-aminosuccinyl-phenylalaninamide, commonly known as Boc-Leu-Suc-Phe-NH2, is a synthetic peptide that has gained significant attention in the field of biochemistry and molecular biology. This peptide is a protease inhibitor that is used to inhibit the activity of serine proteases. Boc-Leu-Suc-Phe-NH2 is widely used in scientific research for its ability to selectively inhibit protease activity and its potential applications in the development of therapeutic agents.

Mechanism Of Action

Boc-Leu-Suc-Phe-NH2 selectively inhibits the activity of serine proteases by irreversibly binding to the active site of the enzyme. The peptide forms a covalent bond with the serine residue in the active site of the protease, thereby blocking its activity. Boc-Leu-Suc-Phe-NH2 is highly specific for serine proteases and does not inhibit other classes of proteases.

Biochemical And Physiological Effects

Boc-Leu-Suc-Phe-NH2 has been shown to have significant biochemical and physiological effects. The peptide has been shown to inhibit the activity of various serine proteases, including trypsin, chymotrypsin, and elastase. Boc-Leu-Suc-Phe-NH2 has also been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models. The peptide has potential applications in the development of new therapeutic agents for the treatment of various diseases.

Advantages And Limitations For Lab Experiments

Boc-Leu-Suc-Phe-NH2 has several advantages for lab experiments. The peptide is highly specific for serine proteases and does not inhibit other classes of proteases. Boc-Leu-Suc-Phe-NH2 is also stable under a wide range of experimental conditions and can be easily synthesized using SPPS. However, the peptide has some limitations. Boc-Leu-Suc-Phe-NH2 is expensive, and its synthesis is a complex process that requires expertise in peptide synthesis. The peptide is also sensitive to hydrolysis and oxidation, which can affect its activity.

Future Directions

There are several future directions for the use of Boc-Leu-Suc-Phe-NH2 in scientific research. One potential application is in the development of new therapeutic agents for the treatment of cancer, inflammation, and cardiovascular diseases. Boc-Leu-Suc-Phe-NH2 can be used as a lead compound for the development of more potent and selective protease inhibitors. Another future direction is the use of Boc-Leu-Suc-Phe-NH2 in the study of the mechanism of action of serine proteases. The peptide can be used to identify new targets for drug development and to elucidate the role of serine proteases in various biological processes. Additionally, Boc-Leu-Suc-Phe-NH2 can be used in the development of new diagnostic tools for the detection of serine proteases in biological samples.

Synthesis Methods

Boc-Leu-Suc-Phe-NH2 is synthesized using solid-phase peptide synthesis (SPPS). The synthesis involves the stepwise addition of amino acids to a growing peptide chain. The peptide chain is anchored to a solid support, and each amino acid is added in a protected form. After the completion of the peptide chain, the protective groups are removed to yield the final product. The synthesis of Boc-Leu-Suc-Phe-NH2 is a complex process that requires expertise in peptide synthesis.

Scientific Research Applications

Boc-Leu-Suc-Phe-NH2 is widely used in scientific research for its ability to inhibit protease activity. The peptide is used to study the mechanism of action of serine proteases and their role in various biological processes. Boc-Leu-Suc-Phe-NH2 is also used to develop new therapeutic agents for the treatment of diseases caused by serine proteases. The peptide has potential applications in the treatment of cancer, inflammation, and cardiovascular diseases.

properties

CAS RN

114646-30-9

Product Name

tert-Butyloxycarbonylleucyl-aminosuccinyl-phenylalaninamide

Molecular Formula

C24H34N4O6

Molecular Weight

474.5 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[(3S)-1-(1-amino-1-oxo-3-phenylpropan-2-yl)-2,5-dioxopyrrolidin-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C24H34N4O6/c1-14(2)11-16(27-23(33)34-24(3,4)5)21(31)26-17-13-19(29)28(22(17)32)18(20(25)30)12-15-9-7-6-8-10-15/h6-10,14,16-18H,11-13H2,1-5H3,(H2,25,30)(H,26,31)(H,27,33)/t16-,17-,18?/m0/s1

InChI Key

RCOSIAQBXIYIDW-UBFHEZILSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H]1CC(=O)N(C1=O)C(CC2=CC=CC=C2)C(=O)N)NC(=O)OC(C)(C)C

SMILES

CC(C)CC(C(=O)NC1CC(=O)N(C1=O)C(CC2=CC=CC=C2)C(=O)N)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)NC1CC(=O)N(C1=O)C(CC2=CC=CC=C2)C(=O)N)NC(=O)OC(C)(C)C

synonyms

Boc-Leu-Asu-Phe-NH2
tert-butyloxycarbonylleucyl-aminosuccinyl-phenylalaninamide

Origin of Product

United States

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